L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl-
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Overview
Description
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple amino acids in its structure suggests that it may exhibit unique biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- typically involves the stepwise coupling of individual amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or LPPS techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advances in biotechnological methods, such as recombinant DNA technology, may also be employed to produce this compound in microbial systems, offering a more sustainable and scalable approach.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine and lysine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of phenylalanine can lead to the formation of phenylpyruvate.
Scientific Research Applications
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-phenylalanine
- L-Phenylalanyl-L-phenylalanine
- L-Isoleucyl-L-phenylalanine
Uniqueness
L-Phenylalanine, L-alanyl-L-lysyl-L-isoleucyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biochemical pathways and developing targeted therapeutic agents.
Properties
CAS No. |
532436-04-7 |
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Molecular Formula |
C33H48N6O6 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H48N6O6/c1-4-21(2)28(39-30(41)25(17-11-12-18-34)36-29(40)22(3)35)32(43)37-26(19-23-13-7-5-8-14-23)31(42)38-27(33(44)45)20-24-15-9-6-10-16-24/h5-10,13-16,21-22,25-28H,4,11-12,17-20,34-35H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)(H,39,41)(H,44,45)/t21-,22-,25-,26-,27-,28-/m0/s1 |
InChI Key |
ROSLNRMXNOGAIT-XGSSJENOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
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